This compound is derived from piperazine, a cyclic amine, and butanoic acid, an aliphatic carboxylic acid. The presence of the 4-methylpiperazine moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry. It is often utilized in the synthesis of more complex pharmaceutical compounds due to its structural properties.
The synthesis of 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride can be achieved through several methods, typically involving the reaction of 4-methylpiperazine with butanoic acid derivatives.
A specific method involves:
The molecular structure of 4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride features:
The compound exhibits chirality due to the presence of the piperazine moiety, which can exist in different stereoisomeric forms. Structural characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound.
4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for compounds containing the 4-(4-Methylpiperazin-1-yl)butanoic acid moiety often involves interaction with neurotransmitter systems. For example:
Research indicates that these compounds can act as agonists or antagonists at specific receptor sites, modulating neurotransmission and leading to desired pharmacological outcomes .
The stability of this compound is influenced by pH and temperature; it is generally stable under standard laboratory conditions but may decompose under extreme pH levels or high temperatures.
4-(4-Methylpiperazin-1-yl)butanoic acid hydrochloride finds applications primarily in:
Its derivatives are being explored for potential use in treatments for conditions such as anxiety, depression, and other neuropsychiatric disorders due to their ability to modulate neurotransmitter systems effectively .
The synthesis of 4-(4-methylpiperazin-1-yl)butanoic acid hydrochloride relies on strategic bond formation between the piperazine nucleus and the aliphatic carboxylic acid chain. Two principal approaches dominate contemporary synthetic routes:
Modular Orthogonal Synthesis: An accelerated methodology enables sequential assembly of the piperazine scaffold with protected functional groups, allowing precise introduction of the butanoic acid moiety. This approach employs orthogonal protecting groups (e.g., tert-butyloxycarbonyl, Boc) on the piperazine nitrogen atoms, enabling selective N-alkylation at the N-1 position. Subsequent deprotection and quaternization with methyl iodide installs the N-4 methyl group. The carboxylic acid functionality is typically introduced via Michael addition of unprotected piperazine to acrylic acid derivatives, followed by acidification to yield the hydrochloride salt [2]. This method offers excellent regiocontrol and is particularly valuable for synthesizing analogs for structure-activity relationship studies in drug delivery systems like ionizable amphiphilic Janus dendrimers (IAJDs) [2].
Direct N-Alkylation: A more straightforward route involves the direct alkylation of N-methylpiperazine with 4-halobutyric acid derivatives (e.g., methyl 4-bromobutyrate). The reaction is typically conducted in polar aprotic solvents (acetonitrile or DMF) in the presence of a base (triethylamine or diisopropylethylamine) to scavenge the generated hydrogen halide. The ester intermediate is subsequently hydrolyzed under basic conditions (aqueous NaOH or KOH), and the resulting free acid is converted to the hydrochloride salt via treatment with HCl in suitable solvents like diethyl ether or isopropanol [4]. Optimization studies indicate that using a slight excess of N-methylpiperazine (1.1-1.3 equivalents) and controlled reaction temperatures (60-80°C) minimizes di-alkylation and thermal degradation, improving yields to 75-85% after salt formation.
Table 1: Comparison of Synthetic Pathways for 4-(4-Methylpiperazin-1-yl)butanoic Acid Scaffold
Synthetic Approach | Key Reagents/Steps | Advantages | Typical Yield (Hydrochloride) | Primary Application Context |
---|---|---|---|---|
Modular Orthogonal Synthesis | Protected piperazine → N-1 Alkylation → Deprotection → N-4 Methylation → Salt Formation | High regioselectivity, Facilitates analog synthesis | 60-70% | Medicinal chemistry, Dendrimer synthesis [2] |
Direct N-Alkylation | N-Methylpiperazine + Methyl 4-bromobutyrate → Hydrolysis → Acidification | Simplicity, Fewer steps, Scalability | 75-85% | Large-scale intermediate production [4] |
Catalysis plays a pivotal role in enhancing the efficiency and sustainability of synthesizing 4-(4-methylpiperazin-1-yl)butanoic acid and its precursors:
Reductive Amination Catalysis: An alternative to nucleophilic substitution employs levulinic acid (4-oxopentanoic acid) and N-methylpiperazine in a reductive amination strategy. Catalyzed by palladium on carbon (Pd/C, 5-10 mol%) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild hydrogenation conditions (1-3 atm H₂, room temperature to 50°C), this method efficiently produces the butanoic acid derivative directly. The reaction proceeds via iminium ion formation followed by catalytic reduction, offering superior atom economy and avoiding halogenated waste streams associated with alkyl halide routes. Yields exceeding 80% have been reported for the free acid, prior to hydrochloride salt formation [4].
Pd-Catalyzed C-N Coupling: State-of-the-art methodologies leverage palladium catalysis for constructing the critical C-N bond between the piperazine and the alkyl chain. Buchwald-Hartwig coupling using palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky phosphine ligands (XPhos, SPhos) enables the reaction between N-methylpiperazine and 4-bromobutyrate esters under milder conditions (70-90°C) than classical alkylation. This approach minimizes over-alkylation and enhances functional group tolerance, crucial when synthesizing complex dendrimeric structures incorporating this moiety. Ligand choice significantly impacts conversion; electron-rich, sterically demanding ligands suppress diarylation [2] [9].
Carboxylic Acid Activation: Efficient amidation or esterification of the butanoic acid group, essential for integrating this building block into larger architectures (e.g., Janus dendrimers), relies on coupling agents. Research demonstrates that carbonyldiimidazole (CDI) and uranium/guanidinium salts (HBTU, HATU) in dichloromethane or DMF, mediated by bases like DIPEA, achieve coupling yields >90% with amino derivatives while minimizing racemization. Recent advances utilize catalytic methods, such as 1-hydroxy-7-azabenzotriazole (HOAt) with peptide coupling agents, reducing stoichiometric waste [9].
Table 2: Catalytic Methods for Key Bond Formations in 4-(4-Methylpiperazin-1-yl)butanoic Acid Derivatives
Catalytic System | Reaction Type | Conditions | Key Benefits | Reference Application |
---|---|---|---|---|
Pd/C, H₂ (1-3 atm) | Reductive Amination (Levulinic acid + N-Methylpiperazine) | RT-50°C, MeOH/THF | Avoids alkyl halides, High atom economy | Intermediate synthesis [4] |
Pd₂(dba)₃/XPhos | Buchwald-Hartwig Amination (Methyl 4-bromobutyrate + N-Methylpiperazine) | Toluene, 80°C, KOtBu | High selectivity (monoalkylation), Mild conditions | Dendrimer synthesis [2] [9] |
HATU/HOAt (Catalytic) | Amide Coupling (Butanoic acid + Amines) | DIPEA, DMF, RT | High yields, Minimal epimerization, Reduced waste | Peptide-conjugated drug delivery systems [9] |
The conversion of the free base 4-(4-methylpiperazin-1-yl)butanoic acid to its hydrochloride salt is critical for enhancing stability, solubility, and crystallinity. This process demands precise control over solvent composition, acid addition, and crystallization parameters:
Solvent Selection and Stoichiometry: The free base is typically dissolved in a water-miscible organic solvent (acetone, 2-propanol (IPA), or ethanol). Stoichiometric addition (1.0-1.05 equivalents) of concentrated hydrochloric acid (37%) or, preferably, standardized isopropanolic HCl is performed with vigorous stirring at 0-10°C to control heat generation and prevent localized degradation. Under-stoichiometric addition yields a sticky, impure solid, while excess acid can lead to hygroscopic salts or co-crystallization of acid impurities. Isopropanol is particularly favored for producing easily filterable crystals with low residual solvent content [7]. Alternative solvent systems like acetone/diethyl ether (4:1 v/v) or ethyl acetate/ethanol mixtures also yield high-purity material but may exhibit slower crystallization kinetics [4].
Crystallization Optimization: Seeding plays a vital role in controlling crystal size and polymorphism. After acid addition, the solution is often concentrated under reduced pressure (≤40°C) until cloud point is observed. Introduction of pre-characterized seed crystals of the desired polymorph initiates controlled crystallization. Slow cooling ramps (0.1-0.5°C/min) from 50-60°C to 0-5°C promote the growth of large, well-defined crystals, improving filtration efficiency and reducing solvent inclusion. Studies show that the hydrochloride salt crystallizes predominantly in a monoclinic P2₁/c space group, with hydrogen bonding between the protonated piperazinyl N⁺-H, the chloride anion, and the carboxylic acid carbonyl oxygen stabilizing the lattice [7].
Purification Techniques: Recrystallization remains the gold standard for purifying the hydrochloride salt. Optimal solvent pairs include IPA/acetone or ethanol/diethyl ether. Hot filtration of the concentrated salt solution in IPA through activated carbon removes colored impurities before crystallization. Achieving pharmaceutically acceptable purity (≥99.0% by HPLC) often requires two recrystallizations. Key quality attributes monitored include melting point (decomposition typically observed between 210-220°C), chloride content (by ion chromatography or argentometric titration; theoretical 15.9% for C₉H₁₉ClN₂O₂), residual solvents (by GC, meeting ICH Q3C limits), and heavy metals (<10 ppm) [2] [7].
Table 3: Solvent Systems and Outcomes for Hydrochloride Salt Crystallization
Solvent System | Acid Source | Crystallization Method | Crystal Characteristics | Purity (HPLC) | Remarks |
---|---|---|---|---|---|
Isopropanol (IPA) | Isopropanolic HCl | Cooling (50°C → 5°C, slow ramp) | Needles/Prisms, Low solvent inclusion | ≥99.5% | Preferred for filtration, Low hygroscopicity [7] |
Acetone/Diethyl Ether (4:1) | Conc. HCl (aq.) | Anti-solvent addition | Fine powder, Fast crystallization | 98.0-99.0% | Rapid process, May require re-crystallization [4] |
Ethanol/Ethyl Acetate | Gaseous HCl | Evaporative crystallization | Plates, Moderate density | ≥99.0% | Scalable, Higher residual solvent risk |
Implementing green chemistry principles in the manufacturing of 4-(4-methylpiperazin-1-yl)butanoic acid hydrochloride focuses on waste reduction, energy efficiency, and safer solvents:
Solvent-Free N-Alkylation: Research demonstrates the feasibility of solvent-free N-alkylation using microwave irradiation. N-Methylpiperazine is reacted neat with methyl 4-bromobutyrate at 100-120°C under microwave heating (100-300W) for significantly reduced reaction times (10-30 minutes vs. several hours conventionally). This approach eliminates volatile organic solvent use, simplifies work-up (direct distillation of excess piperazine for potential reuse), and improves energy efficiency by over 60%. The ester intermediate is subsequently hydrolyzed using aqueous NaOH under standard conditions [4].
Continuous Flow Processing: Transitioning from batch to continuous flow chemistry addresses key green metrics. A representative flow process involves:
Alternative Solvent Systems: Replacing traditional dipolar aprotic solvents (DMF, NMP) with safer alternatives is crucial. Cyrene™ (dihydrolevoglucosenone), derived from biomass, has shown promise as a recyclable solvent for the N-alkylation step, offering comparable yields to DMF while significantly reducing ecotoxicity. Ethylene glycol diacetate (EGDA) and 2-methyltetrahydrofuran (2-MeTHF) are effective alternatives for hydrolysis and salt formation steps, respectively, due to their favorable environmental profiles and ease of recycling via distillation [4].
Waste Valorization: Spent mother liquors from crystallization, containing residual product and solvents, are treated via nanofiltration membranes to recover IPA or acetone (>90% recovery). The concentrated organic residue undergoes catalytic oxidation (e.g., using TiO₂ photocatalysis or Fenton's reagent) for mineralization before aqueous discharge. Process optimization has demonstrated reductions in E-factor (kg waste/kg product) from >20 in early routes to <5 in state-of-the-art green processes [2] [4].
Table 4: Green Chemistry Metrics Comparison for Production Processes
Process Innovation | Key Green Attribute | Impact Metric Improvement | Benefit |
---|---|---|---|
Solvent-Free Microwave N-Alkylation | Elimination of VOCs | PMI Reduction: 40-50% | Safer process, Lower energy, Reduced waste |
Continuous Flow Reductive Amination/Salt Formation | Process Intensification | E-Factor: <5 (vs. >20 batch), Energy Use: -60% | Smaller footprint, Higher productivity, Lower energy |
Biobased Solvents (Cyrene™, 2-MeTHF) | Renewable Feedstocks, Lower Toxicity | Waste Recycling: >85% solvent recovery | Reduced environmental impact, Improved safety |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1